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molecular formula C3HBr2NS B130268 2,4-Dibromothiazole CAS No. 4175-77-3

2,4-Dibromothiazole

Cat. No. B130268
M. Wt: 242.92 g/mol
InChI Key: MKEJZKKVVUZXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173137B2

Procedure details

Synthesis of 2-Piperidinyl(trimethylstannyl)thiazole 373 as illustrated in FIG. 53. 2,4-Dibromothiazole (358; 1.0 equiv) was dissolved in piperidine (0.5 M) and the reaction was warmed to 50° C. for 8 h, upon which completion of the reaction was indicated by TLC. The mixture was poured into water and extracted with ether (2×). Drying (MgSO4) and evaporation of the solvents gave 2-piperidinyl-4-bromothiazole 372, which was isolated after flash column chromatography (silica gel, 5% EtOAc in hexanes) in 100% yield.
Name
2-Piperidinyl(trimethylstannyl)thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[S:8][CH:9]=[C:10]([Sn](C)(C)C)[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:16]C1SC=C(Br)N=1.O>N1CCCCC1>[N:1]1([C:7]2[S:8][CH:9]=[C:10]([Br:16])[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
2-Piperidinyl(trimethylstannyl)thiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C=1SC=C(N1)[Sn](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×)
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C=1SC=C(N1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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